3-(4-Octylphenyl)cyclopent-2-enone
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Overview
Description
3-(4-Octylphenyl)cyclopent-2-enone: is an organic compound with the molecular formula C19H26O and a molecular weight of 270.40914 g/mol This compound features a cyclopent-2-enone ring substituted with a 4-octylphenyl group, making it a member of the cyclopentenone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Octylphenyl)cyclopent-2-enone can be achieved through several methods. One common approach involves the Aza-Piancatelli Rearrangement . This method typically starts with the reaction of furan-2-yl(phenyl)methanol with aniline derivatives in the presence of a catalyst such as dysprosium(III) trifluoromethanesulfonate (Dy(OTf)3) in acetonitrile at elevated temperatures. The reaction proceeds through a series of steps, including the formation of an intermediate and subsequent rearrangement to yield the desired cyclopentenone.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(4-Octylphenyl)cyclopent-2-enone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enone group to an alcohol or alkane.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be employed.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of halogens, nitro groups, or other substituents on the phenyl ring.
Scientific Research Applications
3-(4-Octylphenyl)cyclopent-2-enone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Octylphenyl)cyclopent-2-enone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also modulate signaling pathways by interacting with enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopent-2-enone: A simpler analog without the octylphenyl group.
4-Phenylcyclopent-2-enone: Similar structure but with a phenyl group instead of an octylphenyl group.
3-(4-Methylphenyl)cyclopent-2-enone: Similar structure but with a methylphenyl group instead of an octylphenyl group.
Uniqueness
3-(4-Octylphenyl)cyclopent-2-enone is unique due to the presence of the long octyl chain, which can influence its chemical reactivity and biological activity. The octyl group can enhance the compound’s lipophilicity, potentially affecting its solubility and interaction with biological membranes.
Properties
Molecular Formula |
C19H26O |
---|---|
Molecular Weight |
270.4 g/mol |
IUPAC Name |
3-(4-octylphenyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C19H26O/c1-2-3-4-5-6-7-8-16-9-11-17(12-10-16)18-13-14-19(20)15-18/h9-12,15H,2-8,13-14H2,1H3 |
InChI Key |
IBAUFZBIROINJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC(=O)CC2 |
Origin of Product |
United States |
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